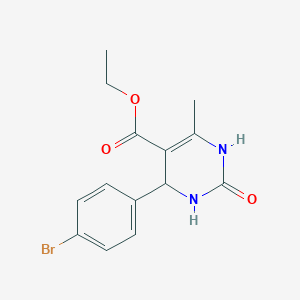

Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXDUHVXCKQHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345241 | |

| Record name | ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123629-43-6 | |

| Record name | ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-bromophenylacetate: Similar structure but lacks the tetrahydropyrimidine ring.

4-Bromophenylacetic acid: A simpler compound without the ester and ring structures.

Ethyl 2-bromo-4-bromophenylacetate: Similar to the target compound but with a different substitution pattern.

Uniqueness: Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its complex structure, which allows for diverse chemical reactions and applications compared to simpler analogs.

Biological Activity

Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No: 283593-06-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring structure with various substituents. The molecular formula is , and it has a molecular weight of 339.19 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrN2O3 |

| Molecular Weight | 339.19 g/mol |

| CAS Number | 283593-06-6 |

| Purity | 95% |

Research indicates that compounds similar to this compound may exhibit their biological effects primarily through the inhibition of topoisomerases, particularly topoisomerase II (TopoII). TopoII is crucial for DNA replication and cell division, making it a significant target in cancer therapy.

Anticancer Activity

Studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. For instance, certain compounds have demonstrated potent inhibitory effects on both TopoIIα and TopoIIβ enzymatic activities. A study reported that compounds with similar structures induced cell cycle arrest at the G2-M phase, leading to apoptosis in various cancer cell lines such as MGC-803 and HeLa cells .

Table: Anticancer Activity of Tetrahydropyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(4-bromophenyl)-... | MGC-803 | 20 | TopoII inhibition |

| Compound T638 | PCa Cells | 15 | Dual inhibition of AR and TopoII |

| Benzofuro derivatives | HeLa | 25 | Non-intercalative TopoII catalytic inhibitor |

Cytotoxicity

Cytotoxicity studies indicate that while these compounds are effective against cancer cells, they exhibit lower toxicity towards normal cells. For example, one study noted minimal cytotoxic effects on L929 fibroblast cells when treated with certain tetrahydropyrimidine derivatives .

Case Studies

- Topoisomerase Inhibition : A study conducted by Matias-Barrios et al. explored the structure-activity relationship (SAR) of various tetrahydropyrimidine derivatives. They found that modifications to the phenyl ring significantly enhanced the potency against TopoIIα and TopoIIβ while improving solubility and metabolic stability .

- Cell Cycle Arrest : Research by Shrestha et al. demonstrated that specific derivatives could induce G2/M phase arrest in cancer cells. This was attributed to their ability to inhibit TopoII activity effectively .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 4-bromobenzaldehyde), β-ketoester (ethyl acetoacetate), and urea/thiourea. Reaction optimization involves acid catalysis (e.g., HCl, Lewis acids) or organocatalysts under reflux conditions in solvents like ethanol or acetonitrile . Yield improvements (e.g., 34–77%) are achieved by controlling stoichiometry, temperature, and catalyst loading. Post-synthesis purification often employs silica gel chromatography or recrystallization .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and intermolecular interactions. For example, related dihydropyrimidines exhibit triclinic crystal systems (space group P1) with hydrogen-bonded networks stabilizing the structure .

- NMR spectroscopy: H NMR confirms substituent positions (e.g., aromatic protons at δ 6.91–7.20 ppm for bromophenyl groups) and methyl/ethyl resonances .

- Mass spectrometry: High-resolution MS validates the molecular ion peak (e.g., m/z ~353 for CHBrNO) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for dihydropyrimidine derivatives?

Discrepancies in biological activity or spectroscopic data can arise from conformational flexibility or crystal packing effects. Density Functional Theory (DFT) calculations model electronic structures and predict NMR/IR spectra, enabling comparison with experimental results. Molecular docking (e.g., AutoDock Vina) assesses binding modes to biological targets (e.g., thymidine phosphorylase), explaining variations in inhibitory activity across derivatives . For crystallographic ambiguities, refinement software like SHELXL validates hydrogen-bonding networks and thermal displacement parameters .

Q. What strategies optimize regioselectivity in Biginelli reactions for bromophenyl-substituted dihydropyrimidines?

Regioselectivity challenges occur when competing substituents (e.g., hydroxyl, methoxy) are present. Strategies include:

- Solvent polarity modulation: Polar aprotic solvents (e.g., DMF) favor cyclization via enhanced carbonyl activation.

- Catalyst design: Bifunctional organocatalysts (e.g., thiourea-based) stabilize transition states, directing substituent orientation .

- Microwave-assisted synthesis: Accelerates reaction kinetics, reducing side-product formation .

Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br) enhance anti-tubercular activity by improving target binding (e.g., Mycobacterium tuberculosis HRv). For example, bromophenyl derivatives show higher potency (MIC ~1.6 µg/mL) compared to methoxy analogs due to increased hydrophobicity and π-stacking interactions .

Methodological Challenges and Data Analysis

Q. How are crystallographic data processed to resolve disorder in dihydropyrimidine structures?

Disordered regions (e.g., ethyl groups) are modeled using SHELXL restraints (ISOR, DELU) and partial occupancy refinement. For example, in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, disorder in the thioxo group required splitting atomic positions and refining occupancy factors (0.7:0.3) . Validation tools like PLATON and ORTEP-3 visualize electron density maps to confirm corrections .

Q. What experimental designs address low yields in scaled-up Biginelli reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.